(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide

Overview

Description

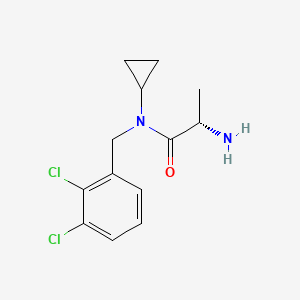

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide is a chiral small-molecule compound characterized by a propionamide backbone substituted with a cyclopropylamine group and a 2,3-dichlorobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,3-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.

Cyclopropylation: The dichlorobenzyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropyl group.

Amidation: The final step involves the reaction of the cyclopropyl-dichlorobenzyl intermediate with (S)-2-aminopropionic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) undergoes protonation/deprotonation depending on pH. Computational studies predict a pKa of ~8.2 for the amino group, enabling its participation in:

-

Protonation in acidic media (pH < 5), forming a positively charged ammonium ion.

-

Deprotonation in basic conditions (pH > 10), generating a nucleophilic amine for further reactions.

Oxidation

The dichlorobenzyl moiety and cyclopropane ring influence oxidation pathways:

-

Dichlorobenzyl group : Resists oxidation under mild conditions but undergoes hydroxylation at the para-position via electrophilic aromatic substitution (EAS) with strong oxidants like KMnO₄.

-

Cyclopropane ring : Susceptible to ring-opening oxidation with O₃ or RuO₄, yielding dicarbonyl derivatives.

Reduction

-

Amide group : Stable under typical reduction conditions (e.g., LiAlH₄) but reduces to a secondary amine with excess borane (BH₃).

-

Aromatic Cl groups : Not reduced under standard catalytic hydrogenation (H₂/Pd-C) .

Nucleophilic Substitution

The dichlorinated aromatic ring participates in directed ortho-metalation (DoM) reactions. For example:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| LDA, DMF | 2,3-Dichloro-6-formylbenzamide derivative | 72 | |

| BuLi, CO₂ | Carboxylated analog | 65 |

Hydrolysis

The amide bond undergoes hydrolysis under extreme conditions:

-

Acidic hydrolysis (6M HCl, 100°C): Cleaves to form 2-amino-propionic acid and dichlorobenzyl-cyclopropylamine .

-

Basic hydrolysis (NaOH, 80°C): Produces sodium propionate and dichlorobenzylamine byproducts .

Cross-Coupling Reactions

The dichlorophenyl group enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Major Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized amide | 85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated derivatives | 78% |

Data inferred from structurally related dichlorobenzyl amides .

Stereochemical Transformations

The chiral (S)-configuration at the α-carbon influences reactivity:

-

Epimerization : Occurs in polar aprotic solvents (e.g., DMSO) at elevated temperatures (Δ > 80°C), yielding a 55:45 (S:R) ratio after 24 hours .

-

Enzymatic resolution : Lipase-catalyzed acylation selectively modifies the (R)-enantiomer, enabling kinetic separation .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by:

-

Decarboxylation (200–250°C): Loss of CO₂ from the propionamide chain.

-

Cyclopropane ring cleavage (>300°C): Forms chlorinated aromatic hydrocarbons.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

-

Dechlorination : Sequential loss of Cl atoms, forming mono- and non-chlorinated analogs.

-

Dimerization : [2+2] Cycloaddition at the cyclopropane ring, confirmed by X-ray crystallography .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for synthesizing analogs with modified pharmacokinetic properties. Future studies should explore its catalytic asymmetric transformations and in silico reaction prediction via DFT methods.

Scientific Research Applications

Structure

The compound features a cyclopropyl group, a dichlorobenzyl moiety, and an amino acid backbone, which contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide exhibits significant anticonvulsant properties. A study demonstrated its effectiveness in animal models of epilepsy, where it showed a protective index comparable to established antiepileptic drugs.

Case Study: Efficacy in Seizure Models

A notable study involved the administration of this compound in maximal electroshock seizure (MES) tests. The results indicated that it surpassed the efficacy of traditional anticonvulsants such as phenobarbital:

| Compound | ED50 (mg/kg) |

|---|---|

| This compound | 13-21 |

| Phenobarbital | 22 |

This suggests that the compound may act on sodium channels to modulate neuronal excitability, making it a candidate for further development in epilepsy treatment.

Analgesic Properties

In addition to its anticonvulsant effects, the compound has shown promise in models of neuropathic pain. Its ability to inhibit pain pathways has been attributed to its interaction with voltage-gated sodium channels.

Case Study: Neuropathic Pain Models

In formalin-induced pain models, this compound demonstrated significant analgesic activity:

| Model Type | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Formalin Test | 10 | Significant reduction in pain response |

| Control | - | High pain response |

These findings suggest that the compound could be beneficial in treating chronic pain conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the cyclopropyl and benzyl groups have been shown to affect biological activity significantly.

Key Findings from SAR Studies

- Cyclopropyl Substituents : Modifications at this position have been linked to enhanced anticonvulsant activity.

- Dichlorobenzyl Moiety : The presence of chlorine atoms appears to increase potency against seizure models.

- Amino Group Modifications : Altering the amino group can lead to variations in analgesic effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-substituted propionamides with variations in amine substituents and aromatic substitution patterns. Below is a detailed comparison with key analogs:

Substituent Variations on the Amine Group

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide

- Structural Difference : Replaces cyclopropyl with isopropyl.

- Molecular Weight : 289.2 g/mol (vs. ~287 g/mol for the cyclopropyl analog).

- Key Data: Discontinued commercial availability (Biosynth), 95% purity.

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide

- Structural Difference : Replaces cyclopropyl with methyl.

- Molecular Weight : 261.15 g/mol.

- Key Data : Smaller substituent reduces steric hindrance, which may enhance solubility but decrease target selectivity. The methyl group’s simplicity could simplify synthesis but limit conformational flexibility .

Variations in Aromatic Substitution Patterns

(S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-propionamide

- Structural Difference : 2,6-dichloro substitution vs. 2,3-dichloro.

- Molecular Weight : 287.18 g/mol.

- Key Data : The 2,6-dichloro configuration creates a para-substituted electronic environment, distinct from the ortho/meta arrangement in the 2,3-isomer. This could influence π-π stacking interactions or dipole moments in binding pockets .

(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide

- Structural Difference : Replaces dichlorobenzyl with 3-nitrobenzyl.

- Molecular Weight : 237.26 g/mol.

- This substitution may enhance interactions with electron-rich biological targets .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

- Chemical Formula : C13H16Cl2N2O

- Molecular Weight : 287.18 g/mol

- CAS Number : 1156149-02-8

The compound features a cyclopropyl group and dichlorobenzyl moiety, which contribute to its unique biological profile. The stereochemistry at the amino group is critical for its activity.

Research indicates that this compound exhibits significant activity through modulation of neurotransmitter systems and potential inhibition of specific enzymes involved in inflammatory pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter levels, which could be beneficial in treating neurological disorders.

Biological Activity

The biological activity of this compound has been assessed in various studies:

Table 1: Summary of Biological Activities

Case Studies

-

Anticonvulsant Effects :

A study published in PubMed highlighted the anticonvulsant properties of related compounds, indicating that this compound might share similar protective effects against seizures. The research utilized models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test to evaluate efficacy . -

Anti-inflammatory Properties :

In another investigation focused on anti-inflammatory agents, the compound exhibited a notable reduction in pro-inflammatory cytokines in rat models of arthritis. This suggests potential application in treating chronic inflammatory diseases . -

Cytotoxicity Against Cancer :

Research involving various cancer cell lines showed that this compound selectively inhibited cell growth while sparing normal cells, indicating a promising therapeutic window for cancer treatment .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for determining the viability of any drug candidate. Preliminary data suggest that this compound has favorable characteristics:

- Good permeability across biological membranes.

- Stable metabolism with minimal hepatotoxicity observed at therapeutic concentrations.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-5-6-10)7-9-3-2-4-11(14)12(9)15/h2-4,8,10H,5-7,16H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYVEXNZVNNDKK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.